5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde is an organic compound with the molecular formula C12H14FNO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom, a methyl group, and a pyrrolidinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., a Lewis acid like aluminum chloride).
Procedure: The 5-fluoro-2-methylbenzaldehyde is reacted with pyrrolidine in the presence of the catalyst. The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a certain period (e.g., several hours) until the desired product is formed.
Purification: The crude product is then purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as recrystallization or distillation may be employed.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzoic acid.
Reduction: 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: It can interact with cellular receptors, affecting signal transduction processes.
Altering Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzoic acid
- 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzyl alcohol
- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Fluoro-4-(N-morpholino)benzaldehyde
Uniqueness
5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde is unique due to the presence of both a fluorine atom and a pyrrolidinyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-fluoro-2-methyl-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9-6-12(14-4-2-3-5-14)11(13)7-10(9)8-15/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZONLCMWVRBJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359590 |
Source
|
Record name | 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712317-60-7 |
Source
|
Record name | 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.